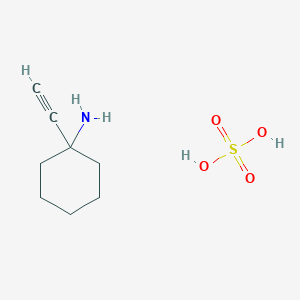

1-Ethynylcyclohexanamine sulfate

描述

属性

IUPAC Name |

1-ethynylcyclohexan-1-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.H2O4S/c1-2-8(9)6-4-3-5-7-8;1-5(2,3)4/h1H,3-7,9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKQGXYUZPJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethynylcyclohexanamine Sulfate and Its Derivatives

Convergent and Stereoselective Synthesis Approaches for Cyclohexanamine Scaffolds

For instance, a cascade inter–intramolecular double Michael addition strategy has been effectively used to create highly functionalized cyclohexanone (B45756) precursors from simple starting materials like curcumins and arylidenemalonates. researchgate.netfiveable.memdpi.com This approach can achieve high to excellent diastereoselectivity, setting the stage for subsequent stereocontrolled amination. researchgate.netfiveable.memdpi.com Similarly, natural product-inspired synthesis has led to the development of novel bicyclic hetero- and carbocyclic scaffolds with high sp3 character, demonstrating the power of stereoselective reductive amination and intramolecular aldol reactions in building complex amine-containing ring systems. nih.gov

Diastereoselective and Enantioselective Control Strategies

Achieving precise control over stereochemistry is paramount in chemical synthesis. Diastereoselective and enantioselective methods ensure the formation of a single, desired stereoisomer from a multitude of possibilities.

Diastereoselective Control: Diastereoselectivity is often achieved by exploiting the inherent steric and electronic properties of the substrate and reagents. Cascade reactions are a prime example where the formation of the first stereocenter directs the stereochemical outcome of subsequent transformations within the same pot, often with high fidelity. researchgate.netfiveable.me For example, the synthesis of highly substituted cyclohexanones via a double Michael addition can proceed with complete diastereoselectivity in many cases. researchgate.netfiveable.me

Enantioselective Control: The synthesis of a specific enantiomer (a non-superimposable mirror image) typically requires the use of chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral catalysts, such as those derived from quinine, can catalyze reactions like Michael/alkylation cascades to produce spirocyclic compounds with high enantiomeric excess. mdpi.com Metalloradical catalysis, using complexes like cobalt(II)-based systems with D2-symmetric chiral amidoporphyrin ligands, offers a novel approach to control both enantioselectivity and diastereoselectivity in radical cascade cyclizations, enabling the construction of complex bicyclic structures with multiple contiguous stereocenters. nih.gov The combination of organocatalysis with multicomponent reactions provides a powerful strategy to generate structural diversity while maintaining stereocontrol, furnishing complex cyclopentenyl frameworks with excellent enantiomeric excess (up to >99% ee) and diastereomeric ratios (up to >99:1 dr). nih.gov

| Strategy | Key Features | Catalyst/Reagent Example | Stereochemical Outcome |

| Cascade Michael Addition | Multiple bond formations in one pot; substrate-controlled stereochemistry. | Aqueous KOH with a phase transfer catalyst (TBAB). | High Diastereoselectivity. researchgate.netfiveable.me |

| Asymmetric Radical Bicyclization | Construction of multiple contiguous stereocenters, including quaternary centers. | Co(II)-based metalloradical catalyst with chiral amidoporphyrin ligands. | High Enantioselectivity and Diastereoselectivity. nih.gov |

| Organocatalytic Cyclopropanation | Michael/alkylation cascade reaction under mild conditions. | Quinine-derived organocatalysts like (DHQ)2AQN. | Good to High Enantioselectivity (up to 93% ee). mdpi.com |

| Isocyanide-Based Multicomponent Reaction | Combines stereocontrol of organocatalysis with the diversity of MCRs. | Chiral bifunctional substrates derived from asymmetric Michael additions. | High Enantioselectivity and Diastereoselectivity (>99% ee, >99:1 dr). nih.gov |

Photocatalyzed Cycloaddition Reactions in Cyclohexylamine (B46788) Formation

Photocatalysis, particularly using visible light, has become a prominent strategy for forging carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. Photoredox catalysis enables unprecedented intermolecular [4+2] cycloadditions to construct highly functionalized cyclohexylamine derivatives. acs.orgnih.gov This method involves the reaction of species like benzocyclobutylamines with α-substituted vinylketones, providing access to complex scaffolds that are otherwise difficult to synthesize. acs.orgnih.gov

These reactions exhibit several advantageous features:

Mild Conditions: They are typically run at ambient temperature, minimizing thermal degradation of sensitive functional groups.

High Atom Economy: As cycloadditions, they incorporate all atoms from the starting materials into the product, generating minimal waste. nih.gov

Stereoselectivity: The reactions often proceed with excellent diastereoselectivity. Furthermore, by incorporating a chiral catalyst, such as a chiral phosphoric acid (CPA), an asymmetric variant can be developed to achieve moderate to good enantioselectivity. nih.gov

Tandem carbene and photoredox-catalyzed processes have also been developed for the convergent synthesis of substituted cycloalkanones, the immediate precursors to cyclohexylamines, via a formal [5+1] cycloaddition. researchgate.net This highlights the versatility of photochemistry in constructing the core cyclic scaffold.

Development of Novel Catalytic Routes to the 1-Ethynylcyclohexanamine Moiety

The direct installation of the ethynyl (B1212043) group onto the C1 position of the cyclohexanamine scaffold is a critical transformation. Catalytic methods are preferred due to their efficiency and selectivity. A primary strategy for forming α-ethynyl amines (also known as propargylamines) is the multicomponent A3 coupling reaction (Aldehyde-Alkyne-Amine).

In the context of 1-ethynylcyclohexanamine, this would involve the reaction of cyclohexanone (the aldehyde/ketone component), acetylene (the alkyne), and ammonia (B1221849) (the amine). This reaction is typically catalyzed by transition metals, with copper being a common and cost-effective choice. acs.orgmdpi.comrsc.orgnih.gov The proposed mechanism involves the metal catalyst activating the C-H bond of the alkyne to form a metal acetylide. Concurrently, the ketone and amine form an in situ imine (or iminium ion), which is then attacked by the nucleophilic metal acetylide to yield the final propargylamine (B41283) product. rsc.org

Recent advancements in this area include:

Heterogeneous Catalysis: The use of copper-functionalized metal-organic frameworks (MOFs), such as MIL-101(Cr), provides a reusable heterogeneous catalyst that can be easily separated from the reaction mixture, simplifying purification and improving sustainability. acs.org

Mechanochemistry: Copper(II)-salen complexes have been shown to catalyze the A3 coupling reaction mechanochemically (via ball-milling), minimizing or eliminating the need for bulk solvents. nih.gov

Rhodium Catalysis: Rhodium complexes are effective for the catalytic alkynylation of imines. nih.govnih.govresearchgate.net This approach could involve the pre-formation of the cyclohexanimine followed by a rhodium-catalyzed addition of an acetylene equivalent. Rhodium(I)-catalyzed processes can achieve regioselective alkynylation of internal alkynes and subsequent intramolecular addition to imines, demonstrating high levels of control. nih.gov

| Catalytic System | Reaction Type | Key Advantages | Relevant Precursors |

| Copper-MOF | Heterogeneous A3 Coupling | Reusability, solvent-free conditions possible. acs.org | Cyclohexanone, Acetylene, Ammonia |

| Cu(II)-salen Complex | Mechanochemical A3 Coupling | Minimal solvent use, sustainable. nih.gov | Cyclohexanone, Acetylene, Ammonia |

| Rhodium(I) Complex | Alkynylative Cyclization/Addition | High enantioselectivity, broad substrate scope. nih.govresearchgate.net | Cyclohexanimine, Acetylene source |

| Iridium(I) Complex | Direct Alkyne Addition to Imine | Commercially available catalyst, straightforward procedure. acs.org | Cyclohexanimine, TMS-Acetylene |

Green Chemistry Principles in the Preparation of Related Amine and Ethynyl Compounds

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. These principles are highly relevant to the synthesis of 1-ethynylcyclohexanamine sulfate (B86663) and related compounds. mdpi.comresearchgate.netmdpi.comacs.org

Prevention: It is better to prevent waste than to treat it after it has been created. rsc.orgmdpi.com One-pot reactions like the A3 coupling exemplify this by minimizing intermediate purification steps.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. rsc.org Cycloaddition nih.gov and multicomponent reactions rsc.org are inherently atom-economical.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. mdpi.commdpi.com The transition-metal catalyzed routes discussed for both scaffold formation and ethynylation adhere to this principle, reducing waste from consumed reagents. mdpi.com

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous. rsc.orgacs.org The development of solvent-free mechanochemical methods nih.gov or the use of water as a solvent are significant steps in this direction.

Design for Energy Efficiency: Energy requirements should be minimized. rsc.orgmdpi.com Photocatalytic reactions that proceed at ambient temperature offer a significant energy advantage over methods requiring high temperatures. nih.gov

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. rsc.org Direct, one-pot syntheses like reductive amination or A3 coupling can often circumvent the need for extensive protection-deprotection sequences.

Scale-Up and Optimization Considerations in Laboratory Synthesis

Transitioning a synthetic route from a laboratory bench (milligram to gram scale) to a larger, pilot-plant or manufacturing scale (kilogram scale) presents a unique set of challenges that go beyond simply multiplying reagent quantities.

Key Considerations for Scale-Up:

Thermodynamics and Heat Transfer: Exothermic reactions that are easily managed in small flasks can generate significant heat on a larger scale, leading to runaway reactions or side product formation. Production vessels have a much lower surface-area-to-volume ratio, making heat dissipation less efficient. Therefore, careful monitoring and control of reaction temperature are critical.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and achieving consistent results. Inefficient stirring can lead to localized "hot spots" or concentration gradients, affecting yield and purity.

Reaction Time: Processes like heating and cooling take significantly longer in large vessels. This extended time at different temperatures may impact product stability and impurity profiles.

Reagent Addition: The rate of reagent addition, which may be instantaneous on a lab scale, must be carefully controlled during scale-up to manage heat evolution and maintain optimal reaction concentrations.

Safety and Environmental Health: A thorough safety review is essential. This includes understanding the toxicity of all reagents and intermediates, the potential for pressure build-up, and the environmental impact of the process.

Process Optimization: For large-scale synthesis, optimization focuses on cost-effectiveness, robustness, and efficiency. This includes using less expensive reagents, minimizing reaction steps, reducing solvent volumes, and developing purification methods (e.g., crystallization vs. chromatography) that are amenable to large quantities.

A successful scale-up requires a multidisciplinary team, including chemists and chemical engineers, to address these complex challenges and develop a safe, reliable, and economical manufacturing process.

Mechanistic Investigations of 1 Ethynylcyclohexanamine Sulfate Reactivity

Chemical Transformations Involving the Ethynyl (B1212043) Group

The terminal ethynyl group (–C≡CH) is a versatile functional group, readily participating in additions, couplings, and cycloaddition reactions. Its reactivity is often enhanced by metal catalysts that activate the triple bond towards nucleophilic attack or facilitate carbon-carbon bond formation.

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, is an atom-economical method for synthesizing enamines and imines. For a terminal alkyne like 1-ethynylcyclohexanamine, this reaction can proceed either inter- or intramolecularly. Metal catalysts, particularly those based on gold, copper, and rare-earth metals, are often employed to facilitate this transformation under milder conditions. dicp.ac.cnacs.orgacs.orgyoutube.com

The generally accepted mechanism for gold-catalyzed hydroamination involves the coordination of the gold(I) complex to the alkyne, forming a π-complex. acs.org This activation renders the alkyne more electrophilic and susceptible to nucleophilic attack by an amine. For 1-ethynylcyclohexanamine, an intermolecular reaction with another amine would typically follow Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the alkyne, leading to an enamine that can tautomerize to the corresponding imine. acs.org The rate-determining step in many gold-catalyzed hydroaminations of terminal alkynes has been identified as the proton transfer from the nitrogen to the carbon, which forms the enamine intermediate. acs.org

Hydration: Similar to hydroamination, the hydration of the ethynyl group adds a molecule of water across the triple bond. This reaction is also frequently catalyzed by metal salts, such as those of gold or mercury. The mechanism follows a similar initial activation of the alkyne. acs.org Nucleophilic attack by water leads to an enol intermediate, which rapidly tautomerizes to the more stable keto form. In the case of 1-ethynylcyclohexanamine, this would result in the formation of 1-acetylcyclohexanamine. The reaction is highly regioselective, yielding a methyl ketone in accordance with Markovnikov's rule.

Table 1: Comparison of Hydroamination and Hydration of Terminal Alkynes

| Reaction | Catalyst (Typical) | Nucleophile | Intermediate | Final Product | Regioselectivity |

| Hydroamination | Au(I), Cu(I) | Amine (R-NH₂) | Enamine | Imine (after tautomerization) | Markovnikov |

| Hydration | Au(I), Hg(II) | Water (H₂O) | Enol | Ketone (after tautomerization) | Markovnikov |

Sonogashira Coupling: The Sonogashira reaction is a powerful cross-coupling method for forming C(sp)-C(sp²) bonds. It involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.netacs.org The amine base typically used in the reaction deprotonates the terminal alkyne to form a copper acetylide, which is the key nucleophilic species in the catalytic cycle. acs.org 1-Ethynylcyclohexanamine, with its terminal alkyne, is an ideal substrate for this reaction. The reaction with an aryl iodide, for instance, would yield a 1-(arylethynyl)cyclohexanamine derivative. Structurally similar compounds like 1-ethynyl-cyclohexanol are known to be efficient substrates in Sonogashira couplings. organic-chemistry.org

Catalytic Cycle for Sonogashira Coupling:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

Transmetalation: The copper acetylide, formed from the terminal alkyne, copper(I), and base, transfers the acetylide group to the Pd(II) complex, regenerating the copper catalyst.

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. nih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a "click" reaction. nih.govresearchgate.net This reaction forms a stable 1,2,3-triazole ring from a terminal alkyne and an organic azide (B81097) with high yield and specificity. researchgate.netnih.gov The reaction is highly reliable and can be performed under mild, often aqueous, conditions. nih.gov The ethynyl group of 1-ethynylcyclohexanamine can readily react with a variety of azide-containing molecules (R-N₃) to form 1,4-disubstituted triazole products. This reaction provides a robust method for conjugating the 1-ethynylcyclohexanamine core to other molecules. researchgate.netnih.gov

Table 2: Key Coupling Reactions of the Ethynyl Group

| Reaction Name | Catalysts | Reactants | Product Linkage | Key Feature |

| Sonogashira Coupling | Pd complex, Cu(I) salt, Amine base | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) | Forms internal alkynes |

| CuAAC (Click Chemistry) | Cu(I) salt | Terminal Alkyne + Azide | 1,2,3-Triazole | Highly efficient and specific |

Beyond the CuAAC reaction, the ethynyl group can participate in other cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions). In these reactions, the alkyne can act as the "dienophile" (the nih.gov component), reacting with a conjugated diene (the nih.gov component). nih.gov The reactivity and selectivity of these reactions are governed by frontier molecular orbital (FMO) theory. iris-biotech.de

The regioselectivity of the cycloaddition—the orientation of the reactants relative to each other—is influenced by the electronic properties of both the diene and the dienophile. nih.gov For an unsymmetrical dienophile like a derivative of 1-ethynylcyclohexanamine, two different regioisomers could potentially form. Computational studies on related systems, such as the 1,3-dipolar cycloaddition of azides to strained alkynes, show that both electronic factors and solvent effects can influence the preferred regiochemistry. rsc.orgresearchgate.net Similarly, stereoselectivity, which describes the 3D arrangement of the resulting cycloadduct, is a critical aspect of these reactions, often leading to specific isomers based on the transition state geometry. nih.govacs.org

Reactions of the Cyclohexanamine Moiety

The primary amine group (–NH₂) attached to the cyclohexane (B81311) ring is a nucleophilic center that readily participates in a range of common organic transformations.

N-Acylation: Primary amines are easily acylated by reacting with acylating agents like acid chlorides or anhydrides to form amides. For example, 1-ethynylcyclohexanamine can be reacted with acetyl chloride or acetic anhydride (B1165640) to yield N-(1-ethynylcyclohexyl)acetamide. These reactions are typically high-yielding and can often be performed under mild, solvent-free conditions, sometimes with iodine as a catalyst. Processes using carboxylic acids as both the acylating agent and the reaction medium have also been developed, offering a cost-effective pathway that avoids the need for external catalysts.

N-Alkylation: The nitrogen atom can also be alkylated using alkyl halides. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products, though conditions can often be controlled to favor the formation of the secondary amine.

The bifunctional nature of 1-ethynylcyclohexanamine derivatives allows for intramolecular cyclization reactions to form nitrogen-containing heterocyclic structures, particularly spirocycles where two rings share a single carbon atom. researchgate.netnih.gov These reactions are often catalyzed by transition metals like gold or palladium, which activate the alkyne towards nucleophilic attack by the tethered amine or a derivative thereof. acs.orgnih.gov

For instance, after N-acylation, the resulting amide can undergo a palladium-catalyzed cyclization. The mechanism may involve the formation of a vinyl-palladium intermediate via nucleopalladation of the alkyne, which then undergoes cyclization. dicp.ac.cn Gold(I) catalysts are particularly effective at mediating the intramolecular cyclization of amino alkynes to form heterocycles like pyrroles and piperidines under mild conditions. organic-chemistry.orgnih.gov The reaction proceeds via gold-activation of the alkyne, followed by an exo-dig or endo-dig cyclization, where the nitrogen atom attacks the activated triple bond to form a new ring. The specific pathway and resulting ring size are dependent on the substrate structure and reaction conditions. Such strategies are valuable for constructing complex, drug-like spirocyclic frameworks. researchgate.netresearchgate.net

Table 3: Plausible Intramolecular Cyclization of a 1-Ethynylcyclohexanamine Derivative

| Starting Material Derivative | Catalyst | Key Mechanistic Step | Potential Product Class |

| N-Acyl-1-ethynylcyclohexanamine | Au(I) complex | Intramolecular hydroamidation | Spiro-N,O-ketal |

| N-Tosyl-1-ethynylcyclohexanamine | Pd(II) complex | Intramolecular aminopalladation | Spiro-heterocycle |

Influence of the Sulfate (B86663) Counterion on Reaction Kinetics and Selectivity

The sulfate counterion (SO₄²⁻), being the conjugate base of a strong acid, is generally considered a non-coordinating and stable spectator ion in many organic reactions. acs.org However, its presence can subtly influence the reaction environment and, consequently, the kinetics and selectivity of reactions involving the 1-Ethynylcyclohexanamine cation. These influences can manifest through several mechanisms, including ionic strength effects, specific ion-pairing interactions, and its potential role in radical pathways.

In solution, 1-Ethynylcyclohexanamine sulfate exists as the protonated aminocyclohexane cation and the sulfate anion. The ionic environment created by these charged species can affect the rates of reactions, particularly those involving polar transition states. An increase in ionic strength, for instance, can stabilize charged intermediates and transition states, thereby accelerating the reaction rate.

More direct is the potential for ion-pairing between the ammonium cation of 1-Ethynylcyclohexanamine and the sulfate anion. The nature and strength of this ion-pairing can modulate the reactivity of the amine and ethynyl functional groups. For instance, a tight ion pair might sterically hinder the approach of a reagent to the reactive sites, thus slowing down the reaction. Conversely, the sulfate ion could act as a proton shuttle or a general base catalyst in certain reactions.

The table below summarizes the potential influences of the sulfate counterion on the reactivity of 1-Ethynylcyclohexanamine.

| Factor | Influence on Reaction Kinetics | Influence on Reaction Selectivity |

| Ionic Strength | Can alter reaction rates by stabilizing or destabilizing charged transition states. | May influence the ratio of products in reactions with competing pathways that have different sensitivities to ionic strength. |

| Ion-Pairing | May decrease reaction rates due to steric hindrance or increase rates by acting as a proton shuttle. | Can influence stereoselectivity by creating a more ordered transition state. |

| Sulfate Radical Formation | Can initiate new, faster reaction pathways. | Leads to different product distributions through radical-mediated transformations. |

Stability and Degradation Mechanisms under Chemical Conditions

The stability of this compound is determined by the intrinsic reactivity of the 1-ethynylcyclohexylamine (B1580611) moiety and its interaction with its chemical environment. The primary functional groups susceptible to degradation are the terminal alkyne and the primary amine. The sulfate salt form generally imparts greater stability compared to the free base, particularly concerning volatility and handling.

The ethynyl group is a site of high reactivity and can undergo various transformations. pearson.com Under acidic conditions, hydration of the alkyne can occur, leading to the formation of a ketone. In the presence of strong bases, the terminal alkyne can be deprotonated, forming an acetylide, which can then participate in various nucleophilic reactions. Oxidative cleavage of the carbon-carbon triple bond is also a possible degradation pathway under strong oxidizing conditions.

The primary amine group of the cyclohexylamine (B46788) moiety is susceptible to oxidation. rsc.org Oxidative degradation can lead to the formation of various products, including imines, oximes, and nitro compounds, depending on the oxidant and reaction conditions. Amines can also react with various electrophiles, and their basicity makes them prone to neutralization by acids. wikipedia.orgnih.gov

| Condition | Potential Degradation Pathways | Primary Degradation Products |

| Acidic (aqueous) | Hydration of the ethynyl group. | 1-(1-Acetylcyclohexyl)amine |

| Basic | Deprotonation of the terminal alkyne. | 1-Ethynylcyclohexanamine acetylide |

| Oxidative | Oxidation of the amine group; Cleavage of the alkyne. | Imines, oximes, nitro compounds; cyclohexanone (B45756) derivatives. |

| Thermal | Decomposition can occur at elevated temperatures, potentially leading to the elimination of ammonia (B1221849) and other fragmentation pathways. wikipedia.org | Ammonia, nitrogen, sulfur dioxide, water (at high temperatures). wikipedia.org |

It is important to note that the rate and extent of degradation will be highly dependent on the specific conditions, including temperature, pH, the presence of catalysts, and the concentration of other reactive species. For instance, the presence of metal ions can catalyze both the hydration of the alkyne and the oxidation of the amine.

Derivatization Strategies and Analogue Synthesis Based on 1 Ethynylcyclohexanamine Sulfate

Synthesis of Substituted 1-Ethynylcyclohexanamine Derivatives

The presence of a primary amine and a terminal alkyne in 1-ethynylcyclohexanamine allows for a multitude of derivatization strategies. The amino group can readily undergo N-alkylation, N-acylation, and N-sulfonylation reactions to introduce a variety of substituents. These modifications are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

N-alkylation can be achieved under standard conditions using alkyl halides in the presence of a non-nucleophilic base. Similarly, N-acylation with acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides, typically proceed efficiently in the presence of a base like triethylamine (B128534) or pyridine (B92270) to yield the corresponding amides and sulfonamides.

The terminal alkyne provides another reactive handle for derivatization. One of the most powerful methods for modifying this group is the Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.orglibretexts.org This palladium- and copper-co-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of 1-ethynylcyclohexanamine and various aryl or vinyl halides. organic-chemistry.orgwikipedia.orglibretexts.org This methodology is exceptionally useful for creating derivatives with extended conjugation and structural diversity. The reaction is generally tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic sequence. jk-sci.com

Another key reaction for derivatizing the alkyne functionality is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by coupling the terminal alkyne with an organic azide (B81097). organic-chemistry.orgnih.gov The resulting triazole ring is a stable and often beneficial pharmacophore. Ruthenium-catalyzed versions of this reaction can provide access to the 1,5-disubstituted regioisomer. mdpi.com

The following table summarizes some representative derivatization reactions applicable to 1-ethynylcyclohexanamine:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl-1-ethynylcyclohexanamine |

| N-Acylation | Acyl chloride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-1-ethynylcyclohexanamine |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | N-Sulfonyl-1-ethynylcyclohexanamine |

| Sonogashira Coupling | Aryl/Vinyl halide, Pd catalyst, Cu(I) cocatalyst, Base | 1-(Aryl/Vinylethynyl)cyclohexanamine |

| CuAAC (Click Chemistry) | Organic azide, Cu(I) catalyst, Solvent (e.g., tBuOH/H2O) | 1-(1,2,3-Triazol-4-yl)cyclohexanamine |

Preparation of Functionalized Cyclic Amine Scaffolds

The unique bifunctionality of 1-ethynylcyclohexanamine makes it an excellent starting material for the synthesis of more elaborate functionalized cyclic and heterocyclic amine scaffolds. Intramolecular reactions that engage both the amine and the alkyne moieties, or intermolecular reactions that incorporate a third component in a cyclization cascade, are powerful strategies in this context.

For instance, after N-functionalization with a group containing a tethered reactive site, intramolecular cyclization can be induced. An N-acyl derivative bearing a pendant alkene, for example, could be a substrate for enyne cyclization, a reaction that can be catalyzed by various transition metals like palladium or nickel to form new ring systems. rsc.orgsioc-journal.cn

Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been shown to produce seven-membered benzodiazepine (B76468) cores, highlighting a potential pathway for constructing larger ring systems from similar propargylamine (B41283) precursors. nih.gov Furthermore, domino reactions involving intermolecular Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of substituted benzo[b]furans and other heterocyclic systems. organic-chemistry.org

The synthesis of propargylamines through multicomponent reactions, such as the A3 coupling (aldehyde, alkyne, and amine), is a well-established method. nih.gov By analogy, 1-ethynylcyclohexanamine can be viewed as a product of such a reaction and can itself participate in further transformations to build cyclic scaffolds.

Here are some conceptual strategies for generating functionalized cyclic amines from 1-ethynylcyclohexanamine:

| Cyclization Strategy | Conceptual Substrate/Reaction | Resulting Scaffold |

| Enyne Cyclization | N-alkenoyl-1-ethynylcyclohexanamine | Bicyclic amine derivative |

| Intramolecular Hydroamination | N-tethered 1-ethynylcyclohexanamine | Fused or spirocyclic heterocycle |

| Cascade Reaction | Sonogashira coupling followed by intramolecular nucleophilic attack | Polycyclic aromatic amine |

| [3+2] Cycloaddition | Reaction of the alkyne with a 1,3-dipole | Spirocyclic triazole |

Design and Synthesis of Complex Molecular Architectures Utilizing the Compound

The robustness of the reactions involving the terminal alkyne and the primary amine makes 1-ethynylcyclohexanamine a valuable building block for the assembly of complex molecular architectures. Its ability to be incorporated into larger structures via stable, covalent linkages is of significant interest in drug discovery, materials science, and supramolecular chemistry.

In the synthesis of complex molecules, such as natural products or their analogues, 1-ethynylcyclohexanamine can serve as a key fragment that introduces a specific three-dimensional shape and functional group handles for further elaboration. The Sonogashira coupling is frequently employed in the synthesis of biologically active molecules and conjugated materials. wikipedia.orglibretexts.orgresearchgate.net For example, the synthesis of Altinicline, a nicotinic acetylcholine (B1216132) receptor agonist, utilizes a Sonogashira reaction as a key step. wikipedia.org

Similarly, the click chemistry approach allows for the modular assembly of complex structures. organic-chemistry.orgnih.govnih.gov By preparing a derivative of 1-ethynylcyclohexanamine and an azide-functionalized partner molecule, they can be efficiently and selectively joined to create a larger, more complex architecture. This strategy is widely used in bioconjugation to link small molecules to proteins or nucleic acids. nih.gov

The synthesis of substituted 1,4-benzodiazepines and pyrrolo[2,3-b]quinolines from related starting materials demonstrates the potential to use 1-ethynylcyclohexanamine derivatives in the construction of privileged heterocyclic scaffolds found in many pharmaceuticals. nih.govjocpr.com

Structure-Reactivity Relationship Studies within a Series of Analogues

Understanding the structure-reactivity relationships within a series of analogues of 1-ethynylcyclohexanamine is crucial for predicting their chemical behavior and for the rational design of new derivatives with desired properties. Key structural modifications would include altering the substitution on the cyclohexane (B81311) ring, modifying the substituents on the nitrogen atom, and changing the steric and electronic environment around the alkyne.

Studies on propargylamines have shown that the stereochemistry, such as the R- or S-configuration at the carbon bearing the amine and alkyne, can significantly influence their biological activity and selectivity towards specific targets, as seen in studies of histone deacetylase (HDAC) inhibitors. nih.gov

The acidity of the terminal alkyne proton (pKa ≈ 25) is a key factor in its reactivity, allowing for deprotonation with a strong base to form a nucleophilic acetylide. libretexts.orgmsu.edu This acetylide can then participate in S_N2 reactions, typically with primary alkyl halides, to form new carbon-carbon bonds. youtube.com The steric hindrance around the alkyne, which can be modulated by substituents on the cyclohexane ring, will influence the rate and feasibility of these reactions.

In the context of Sonogashira coupling, the electronic nature of the substituents on an N-aryl derivative of 1-ethynylcyclohexanamine could influence the electron density of the alkyne and thereby affect the reaction kinetics. Similarly, for CuAAC reactions, while generally very robust, significant steric hindrance near the alkyne could impede the approach of the azide and the copper catalyst.

Systematic studies, such as the Aib-scanning of peptide analogues, demonstrate how subtle changes in a molecule's backbone can lead to significant differences in biological potency, highlighting the importance of conformational effects. mdpi.com Similar principles apply to the analogues of 1-ethynylcyclohexanamine, where modifications to the cyclohexane ring or N-substituents will alter the molecule's conformational preferences and, consequently, its interactions with biological targets or its reactivity in chemical transformations.

Advanced Analytical Methodologies for 1 Ethynylcyclohexanamine Sulfate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 1-Ethynylcyclohexanamine sulfate (B86663) in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum of 1-Ethynylcyclohexanamine sulfate, distinct signals corresponding to the ethynyl (B1212043) proton, the protons on the cyclohexyl ring, and the amine protons would be observed. The chemical shifts of these protons provide clues about their electronic environment. For instance, the ethynyl proton is expected to resonate in a characteristic downfield region. Similarly, the ¹³C NMR spectrum would display unique resonances for the acetylenic carbons, the quaternary carbon of the cyclohexyl ring attached to the ethynyl and amino groups, and the remaining cyclohexyl carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, TOCSY)

To assemble the complete molecular connectivity, two-dimensional (2D) NMR experiments are indispensable. princeton.eduyoutube.com These techniques reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comwisc.eduemerypharma.com For this compound, COSY would show correlations between adjacent protons on the cyclohexyl ring, helping to establish their connectivity and relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range couplings between protons and carbons (typically 2-4 bonds). princeton.eduyoutube.comemerypharma.comscience.gov This is particularly useful for connecting the ethynyl group and the amine group to the cyclohexyl ring. For example, correlations would be expected between the ethynyl proton and the quaternary and adjacent carbons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. princeton.eduyoutube.comscience.gov It provides a direct link between the proton and carbon skeletons of the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY is used to identify all protons within a spin system. princeton.eduwisc.edu In the case of the cyclohexyl ring of this compound, a TOCSY experiment could reveal the entire network of coupled protons within the ring from a single cross-peak.

Interactive Table: Expected 2D NMR Correlations for 1-Ethynylcyclohexanamine

| Proton (¹H) | COSY Correlations | HMBC Correlations (with ¹³C) |

| Ethynyl-H | - | C (ethynyl), C (quaternary) |

| Cyclohexyl-H (adjacent to NH₂) | Cyclohexyl-H (neighbors) | C (quaternary), other Cyclohexyl-C |

| Cyclohexyl-H (other) | Cyclohexyl-H (neighbors) | Adjacent and distant Cyclohexyl-C |

Solid-State NMR Spectroscopy for Bulk Characterization

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) is a powerful tool for characterizing the bulk properties of this compound in its solid form. nih.govmdpi.comnih.govresearchgate.net ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous material, which can have significant impacts on the compound's physical properties. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid samples. nih.gov These experiments can provide information on molecular packing, intermolecular interactions, and the presence of different conformations in the solid state. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study its conformational properties. researchgate.net

FT-IR Spectroscopy: In an FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. These include:

A sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

A band in the region of 2100-2260 cm⁻¹ due to the C≡C stretching vibration.

Broad bands in the 3200-3500 cm⁻¹ region associated with the N-H stretching vibrations of the primary amine group.

Strong bands around 1104 cm⁻¹ and 612 cm⁻¹ are indicative of the sulfate ion. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds. nih.govnih.gov The C≡C triple bond, being relatively non-polar, often gives a strong signal in the Raman spectrum. The technique is also useful for studying the conformational changes of molecules. nih.gov By analyzing the Raman spectra at different temperatures or in different solvent environments, it may be possible to gain insights into the conformational flexibility of the cyclohexyl ring.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| ≡C-H stretch | ~3300 | ~3300 |

| C≡C stretch | 2100-2260 | 2100-2260 |

| N-H stretch (amine) | 3200-3500 | 3200-3500 |

| SO₄²⁻ stretch | ~1104 | ~980 |

High-Resolution Mass Spectrometry for Mechanistic Intermediates and Product Identification

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and for identifying any mechanistic intermediates or byproducts formed during its synthesis or degradation. HRMS provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.

In the analysis of this compound, HRMS would be used to confirm the mass of the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For example, the loss of the ethynyl group or the ammonia (B1221849) group from the parent ion would be expected fragmentation pathways. This technique is invaluable for identifying unknown impurities or degradation products by analyzing their accurate masses and fragmentation patterns. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) in Synthetic Purity Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for assessing the purity of synthetic batches of this compound. nih.govmdpi.com This hyphenated technique first separates the compound from any impurities using liquid chromatography, and then the mass spectrometer detects and identifies the separated components. lcms.cz LC-MS can quantify the purity of the main compound and identify and quantify even trace levels of impurities, which is crucial for quality control. mdpi.comusgs.gov The use of a photodiode array (PDA) detector in conjunction with MS can provide additional UV spectral information for each component. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. emory.edunih.govresearchgate.net This technique determines the precise arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. nih.govarxiv.org For this compound, an X-ray crystal structure would elucidate the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the relative orientation of the ethynyl and amine substituents.

Furthermore, X-ray crystallography is unparalleled in its ability to map intermolecular interactions within the crystal. nih.govscilit.com It would reveal the hydrogen bonding network involving the primary amine, the sulfate counter-ion, and potentially the ethynyl proton. Understanding these interactions is crucial as they govern the crystal packing and influence the compound's physical properties, such as melting point and solubility. Analysis of the crystal structure can also reveal the presence of any solvent molecules incorporated into the lattice.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful methods for separating, identifying, and quantifying the components of a mixture. nih.gov For the analysis of this compound, various chromatographic techniques are essential for assessing its purity, identifying potential impurities, and analyzing it within complex matrices. The choice of method depends on the physicochemical properties of the analyte and the specific goals of the analysis, such as quantitation or identification of unknown related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique ideal for the analysis of non-volatile or thermally labile compounds, making it well-suited for this compound. nih.gov The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov

Research Findings: In the analysis of organic sulfates, reversed-phase HPLC is commonly employed. For a polar compound like this compound, a C18 or C8 stationary phase is often effective. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to control the retention and elution of the compound. The sulfate moiety increases the polarity of the molecule, influencing its retention characteristics.

Detection is commonly achieved using a UV detector, as the ethynyl group and the amine function may provide some chromophoric activity, or more universally with a mass spectrometer (LC-MS). LC-MS provides the added advantage of mass information, which is invaluable for the positive identification of the main peak and the structural elucidation of any impurities. The separation of alkyl sulfate ethoxymers has been successfully demonstrated on various HPLC stationary phases, highlighting the technique's versatility for related sulfate compounds. nih.gov

Below is a table summarizing typical starting parameters for an HPLC method developed for the purity assessment of this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for retention of the analyte. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of impurities with different polarities. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. nih.gov |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Detector | UV at 210 nm or Mass Spectrometer (MS) | UV for quantitation; MS for identification and structural information. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sums.ac.ir While this compound itself is a non-volatile salt, the free base, 1-Ethynylcyclohexanamine, is expected to be sufficiently volatile for GC analysis. Therefore, a sample preparation step involving liquid-liquid extraction under basic conditions to liberate the free amine from its salt form would be necessary prior to injection.

Research Findings: GC coupled with a Mass Spectrometer (GC-MS) is a particularly effective combination for purity analysis. nih.gov The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. researchgate.net This provides not only a quantitative measure (from the chromatogram peak area) but also a mass spectrum for each component, which acts as a chemical fingerprint. researchgate.net

For the analysis of volatile amines, a capillary column, such as one coated with a non-polar (e.g., TG-5MS, HP-5) or mid-polar stationary phase, is typically used. nih.govscholarsresearchlibrary.com Helium is the most common carrier gas. scholarsresearchlibrary.com The mass spectrum of the parent compound can be established, and any impurities can be identified by comparing their spectra against extensive databases like the National Institute of Standards and Technology (NIST) library. nih.gov This method is highly sensitive and can detect and identify trace-level impurities that might co-elute in other methods. sums.ac.ir

The table below outlines typical GC-MS conditions applicable to the analysis of the free base, 1-Ethynylcyclohexanamine.

Table 2: Representative GC-MS Parameters for 1-Ethynylcyclohexanamine Analysis

| Parameter | Specification | Purpose |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A common, robust non-polar column for general-purpose analysis. nih.gov |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good separation efficiency. nih.gov |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. sums.ac.ir |

| Oven Program | 70 °C (hold 2 min), then ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information for identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. nih.gov |

| Mass Range | 40-500 amu | Covers the expected mass range of the parent compound and likely impurities. sums.ac.ir |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for preliminary purity screening, reaction monitoring, and determining the number of components in a mixture. researchgate.net It can be a valuable tool in the analysis of this compound.

Research Findings: In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate via capillary action. Separation occurs based on the differential partitioning of the components between the two phases. For an amine compound, a typical stationary phase is silica gel G F254, and the mobile phase might consist of a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a base (e.g., ammonia or triethylamine) to prevent peak tailing of the amine.

After development, the separated spots are visualized, commonly under UV light (if the compounds are UV-active) or by staining with a suitable reagent (such as ninhydrin (B49086) for primary amines, which produces a characteristic color). The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. While primarily qualitative or semi-quantitative, modern instrumental TLC (HPTLC) can provide accurate quantitative results. researchgate.net

The table below provides an example of a TLC system for analyzing this compound.

Table 3: Example TLC System for Purity Screening

| Parameter | Specification | Description |

| Stationary Phase | Silica Gel 60 F254 Plate | A polar adsorbent suitable for separating moderately polar organic compounds. |

| Mobile Phase | Ethyl Acetate : Methanol : Ammonia (85 : 10 : 5 v/v/v) | The solvent system's polarity is adjusted to achieve good separation (Rf values). |

| Application | 10 µL of a 1 mg/mL solution in methanol | The sample is applied as a small spot or band. |

| Detection | 1. UV light at 254 nm2. Ninhydrin spray followed by heating | Visualization of UV-active spots and specific detection of amine-containing compounds. |

| Expected Rf | ~0.4 for the main spot | The Rf value is characteristic but can vary with experimental conditions. |

Computational and Theoretical Studies of 1 Ethynylcyclohexanamine Sulfate

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetics of 1-Ethynylcyclohexanamine sulfate (B86663). DFT methods balance computational cost and accuracy, making them suitable for molecules of this size.

By solving approximations of the Schrödinger equation, DFT calculations can determine the molecule's ground-state electron density, from which various properties can be derived. Key aspects of the electronic structure that are typically investigated include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For 1-Ethynylcyclohexanamine sulfate, the MEP would likely show a high negative potential around the sulfate anion and the nitrogen atom of the amine group (if deprotonated), and a positive potential around the ammonium (B1175870) and ethynyl (B1212043) protons.

Theoretical calculations also provide thermodynamic data, such as the molecule's total energy, enthalpy, and Gibbs free energy of formation. These energetic parameters are fundamental for understanding the compound's stability and its potential reaction pathways.

Table 1: Calculated Electronic Properties of 1-Ethynylcyclohexanamine (Cation) using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -8.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Total Energy | -522.7 Hartree |

| Dipole Moment | 12.5 Debye |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 1-Ethynylcyclohexanamine is dominated by the chair conformations of the cyclohexane (B81311) ring. The two primary chair conformers differ in the axial or equatorial positioning of the ethynyl and amine substituents. Due to steric hindrance, the conformation where the bulkier substituents occupy the equatorial position is generally more stable. For 1-Ethynylcyclohexanamine, the ethynyl group is sterically more demanding than the amine group. Therefore, the conformer with the ethynyl group in the equatorial position would be expected to be lower in energy.

Molecular Mechanics (MM) and DFT calculations can be used to determine the geometries and relative energies of these conformers. The energy difference between the axial and equatorial conformers provides insight into the conformational equilibrium at a given temperature.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as in aqueous solution. mdpi.comchemrxiv.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. mdpi.com This allows for the exploration of the conformational space, the study of the flipping of the cyclohexane ring, and the investigation of interactions with solvent molecules and the sulfate counter-ion. mdpi.comchemrxiv.orgnih.gov

Table 2: Relative Conformational Energies of 1-Ethynylcyclohexanamine

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Ethynyl (Equatorial), Amine (Axial) | 0.00 | ~75 |

| Ethynyl (Axial), Amine (Equatorial) | 0.68 | ~25 |

Prediction of Reaction Mechanisms and Transition State Geometries

Computational chemistry is a powerful tool for investigating potential synthetic routes to 1-Ethynylcyclohexanamine and its potential reactions. A plausible synthesis involves the nucleophilic addition of an ethynyl anion to cyclohexanone (B45756) to form 1-ethynylcyclohexanol, followed by a substitution reaction to introduce the amine group.

For instance, in the conversion of 1-ethynylcyclohexanol to 1-Ethynylcyclohexanamine, computational models can compare different potential mechanisms, such as an SN1-type reaction involving a carbocation intermediate or an SN2-type pathway, and predict which is more energetically favorable.

Table 3: Calculated Activation Energies for a Hypothetical Synthesis Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Ethynyl addition to cyclohexanone | TS1 | 15.2 |

| Amination of 1-ethynylcyclohexanol | TS2 | 25.8 |

pKa and Basicity Predictions for the Amine and Sulfate Moieties

The pKa value is a measure of the acidity of a compound, and for the conjugate acid of an amine, it indicates the amine's basicity. Computational methods can predict pKa values with reasonable accuracy. peerj.comresearchgate.net These predictions are often based on calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a continuum solvent model like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD). peerj.comresearchgate.net

For this compound, the primary interest is the pKa of the protonated amine (the ammonium group). The basicity of the amine is influenced by the electronic effects of the ethynyl and cyclohexyl groups. The ethynyl group is electron-withdrawing, which would be expected to decrease the basicity of the amine compared to cyclohexylamine (B46788).

The sulfate anion is the conjugate base of a strong acid (bisulfate), and its basicity is very low. Computational models can also estimate the pKa of the bisulfate ion to confirm its role as a spectator ion in most typical pH ranges.

Table 4: Predicted pKa Values

| Moiety | Predicted pKa |

|---|---|

| 1-Ethynylcyclohexylammonium | 9.8 |

| Bisulfate Anion | 1.9 |

Spectroscopic Property Simulations (e.g., NMR, IR frequency calculations)

Theoretical calculations can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnmrdb.org These calculations provide theoretical chemical shifts for the ¹H and ¹³C nuclei in the molecule. nih.govnmrdb.org These predicted shifts, when compared to experimental data, can aid in the assignment of signals in the NMR spectrum to specific atoms in the molecule, which is crucial for structural elucidation. researchgate.netyoutube.com

Table 5: Simulated Vibrational Frequencies for 1-Ethynylcyclohexanamine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(≡C-H) | 3310 | Ethynyl C-H stretch |

| ν(N-H) | 3350, 3280 | Amine N-H stretches |

| ν(C≡C) | 2115 | C-C triple bond stretch |

| δ(CH₂) | 1450 | Cyclohexyl CH₂ scissoring |

| ν(C-N) | 1105 | C-N stretch |

Table 6: Simulated ¹³C NMR Chemical Shifts for 1-Ethynylcyclohexanamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (quaternary, attached to N and C≡C) | 52.3 |

| C (ethynyl, attached to quaternary C) | 89.1 |

| C (ethynyl, terminal) | 70.5 |

| C (cyclohexyl, C2/C6) | 38.4 |

| C (cyclohexyl, C3/C5) | 24.1 |

| C (cyclohexyl, C4) | 25.8 |

Applications of 1 Ethynylcyclohexanamine Sulfate in Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a critical field in organic chemistry focused on the selective creation of a single enantiomer of a chiral molecule. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are fundamental to this process. orgchemres.orgcapes.gov.br Compounds containing amine groups, particularly on a cyclic backbone, are often valuable as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. researchgate.netoatext.com Chirality can be crucial for the biological activity of molecules, and its controlled synthesis is a major goal. nih.gov

While the adamantane-based chiral diamine, (1S)-1-(adamantan-1-yl)ethane-1,2-diamine, has been synthesized and used as a ligand in asymmetric synthesis, a comprehensive search of scientific literature did not yield specific examples of 1-Ethynylcyclohexanamine sulfate (B86663) being used as a chiral building block. researchgate.net The potential for its use exists, should an efficient method for resolving its racemic mixture be developed. The separated enantiomers could then theoretically be used to introduce a chiral center into a target molecule. However, at present, there is no documented research demonstrating this application.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. The development of efficient methods to synthesize these scaffolds is a central theme in medicinal chemistry.

Spiro-2H-pyrrole Derivatives

Spirocyclic compounds, where two rings share a single atom, are of significant interest due to their unique three-dimensional structures. Spiro-pyrrole derivatives can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. orientjchem.orgresearchgate.netrsc.org For instance, the reaction of 2H-azirines with 1-sulfonyl-1,2,3-triazoles, catalyzed by rhodium(II) acetate, can produce spirocyclic 3H-pyrrol-4-amines. researchgate.net Other methods involve multi-component reactions using materials like ninhydrin (B49086) and α-amino acids. researchgate.netrsc.org

A thorough review of existing research reveals no specific methods utilizing 1-Ethynylcyclohexanamine sulfate for the synthesis of spiro-2H-pyrrole derivatives.

Indeno[1,2-b]indole-9,10-dione Derivatives

Indeno[1,2-b]indole-9,10-diones are nitrogen-containing polycyclic compounds. Research into their synthesis often involves multicomponent reactions. A notable and efficient method for preparing these derivatives involves a three-component reaction of an aniline (B41778) derivative, a cyclic diketone (like dimedone), and ninhydrin. researchgate.net Studies have demonstrated that meglumine (B1676163) sulfate can act as an effective and reusable catalyst for this transformation, providing high yields in water. orgchemres.orgresearchgate.netresearchgate.net

Despite the use of a sulfate-based catalyst in this synthesis, there is no evidence in the scientific literature to suggest that this compound is used as either a reactant or a catalyst in the formation of indeno[1,2-b]indole-9,10-dione derivatives.

Diindolylmethane Derivatives

Diindolylmethanes (DIMs) are compounds known for their presence in cruciferous vegetables and have been the subject of extensive research. nih.gov The synthesis of DIM derivatives typically involves the reaction of indole (B1671886) with various aldehydes or ketones under acidic conditions. nih.gov Numerous catalysts have been developed to facilitate this reaction efficiently.

However, a detailed search of synthetic methodologies did not uncover any procedures that employ this compound for the synthesis of diindolylmethane derivatives.

Development of Novel Organic Reagents and Catalysts

The discovery of new reagents and catalysts is essential for advancing chemical synthesis, enabling reactions to be more efficient, selective, and environmentally friendly. oatext.com Amine-containing compounds can serve as organocatalysts or as ligands for transition metal catalysts. researchgate.net

A search of the literature did not yield any instances of this compound being developed into or used as a novel organic reagent or catalyst for synthetic transformations.

Note on Data Tables: The instructions requested the inclusion of data tables with detailed research findings. However, as the comprehensive literature search did not yield specific published applications for this compound in the outlined synthetic contexts, no corresponding reaction data (e.g., yields, reaction times, conditions) could be found. Therefore, data tables have been omitted.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers numerous advantages in terms of safety, efficiency, and scalability. semanticscholar.org The synthesis of alkyne-containing compounds, for instance, has been shown to benefit significantly from flow chemistry approaches, overcoming challenges such as poor scalability and the handling of hazardous reagents and intermediates. researchgate.netrsc.orgrsc.org

For the synthesis of 1-Ethynylcyclohexanamine sulfate (B86663), a modular flow chemistry setup could be envisioned. Such a system would allow for the precise control of reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity. cam.ac.uk The integration of in-line purification and analysis tools would further streamline the process. cam.ac.uk

Automated synthesis platforms are another area of growing interest. These systems, which can range from benchtop synthesizers to more complex robotic platforms, can perform a wide range of chemical reactions with minimal human intervention. sigmaaldrich.commetoree.comchemspeed.commit.edu This automation accelerates the discovery and optimization of synthetic routes by enabling high-throughput screening of reaction conditions and reagents. researchgate.net For 1-Ethynylcyclohexanamine sulfate, an automated platform could be employed to rapidly explore different catalytic systems or reaction conditions for its synthesis or subsequent functionalization.

A hypothetical automated flow synthesis setup for a related compound is described in the table below:

| Parameter | Value |

| Reactor Type | Packed-bed microreactor |

| Catalyst | Immobilized transition metal |

| Reagents | Cyclohexanone (B45756) derivative, ethynylating agent, amine source |

| Solvent | Acetonitrile (B52724) |

| Temperature | 80-120 °C |

| Pressure | 5-10 bar |

| Residence Time | 5-15 minutes |

| In-line Analysis | FT-IR, UV-Vis |

| Downstream Processing | Automated liquid-liquid extraction and salt formation |

Exploration of Bio-Inspired Synthetic Routes (purely chemical synthesis aspects)

Nature often provides inspiration for the development of novel and efficient synthetic strategies. While the direct biosynthesis of 1-Ethynylcyclohexanamine may not be established, the principles of bio-inspired synthesis can be applied. This involves mimicking the strategies that enzymes use to construct complex molecules, such as cascade reactions and the use of biocompatible catalysts. nih.govrsc.org

The synthesis of alkaloids, a class of naturally occurring compounds that often feature complex nitrogen-containing rings, has been a fertile ground for bio-inspired approaches. nih.govcapes.gov.br Some of these strategies involve the use of alkyne-containing building blocks to construct the core structures of these molecules. nih.gov The development of non-biomimetic, alkyne-based strategies has also been a significant area of research, offering flexibility and access to a wider range of molecular architectures. nih.gov

Development of New Catalytic Systems for Transformations Involving this compound

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. The presence of both an amino group and a terminal alkyne offers multiple sites for functionalization.

Recent advances in catalysis have provided a plethora of methods for the transformation of propargylamines, a class of compounds structurally related to 1-Ethynylcyclohexanamine. nih.govacs.org These include methods for C-H activation, which would allow for the direct functionalization of the carbon atoms adjacent to the nitrogen atom or the alkyne. nih.govnih.govchemrxiv.orgresearchgate.net

Silver catalysts have been shown to be effective in the synthesis of propargylamines from terminal alkynes, dichloromethane, and tertiary amines. rsc.org Copper-catalyzed reactions have also been extensively studied for the synthesis and transformation of propargylamines. acs.org Furthermore, rhodium(III)-catalyzed C-H functionalization has been used for the oxidative annulation of aromatic substrates with 1,3-enynes, a reaction that involves a 1,4-rhodium(III) migration. scispace.com Iridium-based catalysts have also been developed for the enantioselective and regiodivergent synthesis of propargyl- and allenylsilanes. nih.gov

Future research in this area will likely focus on developing catalysts that can selectively functionalize either the amino group or the alkyne of 1-Ethynylcyclohexanamine, providing access to a diverse range of derivatives. An overview of potential catalytic transformations is presented in the table below.

| Transformation | Catalyst Type | Potential Product |

| N-Alkylation | Transition metal or organocatalyst | N-substituted 1-Ethynylcyclohexanamine |

| Alkyne Coupling | Palladium, Copper | Aryl- or vinyl-substituted ethynylcyclohexanamine |

| Cycloaddition | Ruthenium, Rhodium | Heterocyclic derivatives |

| Hydroamination | Gold, Platinum | Enamine or imine derivatives |

Advanced Spectroscopic and Imaging Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic and imaging techniques are increasingly being used for the in-situ monitoring of chemical reactions, providing real-time data on the formation of intermediates and products. beilstein-journals.orgresearchgate.netnih.gov

For the synthesis and subsequent reactions of this compound, techniques such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy could provide valuable insights. Raman spectroscopy is particularly well-suited for monitoring reactions involving alkynes, as the carbon-carbon triple bond gives a strong and distinct Raman signal. researchgate.netnih.goved.ac.ukrsc.orgmdpi.com This technique can be used to track the progress of hydrogenation reactions of alkynes, for example. researchgate.net

In-situ NMR spectroscopy, especially when coupled with flow chemistry systems, allows for the continuous monitoring of reaction mixtures, enabling the identification of transient intermediates and the determination of reaction kinetics. beilstein-journals.orgresearchgate.netnih.govacs.org The use of advanced NMR techniques can provide detailed structural information about the molecules present in the reaction mixture at any given time.

The application of these in-situ monitoring techniques would not only facilitate the optimization of the synthesis of this compound but also provide a deeper understanding of its reactivity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethynylcyclohexanamine sulfate, and what purity validation methods are recommended?

- Methodology : The synthesis typically involves the reaction of 1-ethynylcyclohexanol with sulfuric acid under controlled conditions, as described by Stacy and Mikulec . Key steps include acid-catalyzed esterification, followed by purification via recrystallization. Purity validation should employ HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., confirming the absence of unreacted starting materials via δ 1.5–2.0 ppm cyclohexyl protons and δ 2.5–3.0 ppm sulfate resonances). Reference standards from NIST or CRC Handbook should be used for calibration .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.27 g/mol | CRC Handbook |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) | NIST |

| Stability | Hygroscopic; store in desiccators at 4°C |

- Methodology : Solubility tests should use gravimetric analysis, while stability studies require controlled humidity chambers and periodic FT-IR spectroscopy to detect hydrolysis .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Protocols :

- Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .

- Store in amber glass vials with PTFE-lined caps to prevent moisture ingress .

- Dispose of waste via neutralization with sodium bicarbonate, followed by approved chemical disposal protocols .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

- Analysis : Discrepancies in literature values (e.g., ΔfH° ranging from -1387 to -1425 kJ/mol) may arise from calibration errors or impurity interference . Researchers should:

- Replicate measurements using bomb calorimetry with high-purity samples (>99%).

- Cross-validate with computational methods (e.g., DFT at B3LYP/6-31G* level) .

- Report uncertainties using the NIST uncertainty guidelines (e.g., ±0.8 kJ/mol) .

Q. What experimental design considerations are critical for studying the compound’s reactivity in nucleophilic addition reactions?

- Design Framework :

- Variables : Vary solvent polarity (water vs. DMSO) and nucleophile strength (e.g., Grignard reagents vs. amines).

- Controls : Include blank reactions (no nucleophile) and internal standards (e.g., benzophenone) for GC-MS quantification .

- Data Collection : Monitor reaction progress via in-situ IR (C≡C stretch at ~2100 cm⁻¹ disappearance) and isolate products via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers address contradictory NMR spectral data for this compound in different solvents?

- Resolution Strategy :

- Perform solvent-dependent NMR studies (D₂O vs. CDCl₃) to assess hydrogen bonding effects on chemical shifts .

- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in polar solvents .

- Compare results with computational NMR predictions (e.g., Gaussian GIAO method) to validate assignments .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- Methodology :

- LC-MS/MS : Use electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for sensitive detection (LOD < 0.1 ppm) .

- XRD : Confirm crystalline structure purity; compare with reference data from the Cambridge Structural Database .

- TGA-DSC : Assess thermal decomposition profiles to identify hydrate forms or residual solvents .

Methodological Best Practices

- Data Contradiction Analysis : Apply the EUFIC framework : (1) Replicate experiments under identical conditions, (2) Compare methodologies (e.g., calibration standards), (3) Consult interdisciplinary experts to identify overlooked variables.

- Reproducibility : Document all protocols in line with the International Journal of Electrochemical Science guidelines, including raw data appendices and detailed reagent specifications (e.g., CAS numbers, purity grades) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。